p38 MAPK-IN-2 -

p38 MAPK-IN-2

Catalog Number: EVT-255487
CAS Number:
Molecular Formula: C20H19ClFN5O2
Molecular Weight: 415.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
p38 MAPK-IN-2 is an inhibitor of p38 kinase.
Source and Classification

p38 MAPK-IN-2 is classified as a selective inhibitor of the p38 MAPK signaling pathway. It is derived from research aimed at modulating the activity of this kinase, which exists in several isoforms, including p38α, p38β, p38γ, and p38δ. These isoforms are activated through phosphorylation by upstream kinases, specifically MAP2Ks like MKK3 and MKK6. The compound's development is rooted in the need for targeted therapies that can mitigate the effects of overactive inflammatory responses without broadly inhibiting other kinases.

Synthesis Analysis

The synthesis of p38 MAPK-IN-2 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to further chemical transformations.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure of the compound.
    • Functional Group Modifications: Such as alkylation or acylation to introduce necessary functional groups that enhance selectivity for p38 MAPK.
    • Purification: Techniques like chromatography are employed to isolate the final product from reaction by-products.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The specific reaction conditions (e.g., temperature, solvent choice) and yields are often optimized during development to ensure high efficiency and reproducibility.

Molecular Structure Analysis

The molecular structure of p38 MAPK-IN-2 is characterized by:

  • Core Structure: A scaffold that typically includes a heterocyclic ring system, which is crucial for binding to the ATP-binding site of p38 MAPK.
  • Functional Groups: Various substituents that enhance solubility and binding affinity. These may include polar groups that interact with the enzyme's active site.
  • 3D Conformation: The spatial arrangement of atoms is critical for its inhibitory action; thus, computational modeling studies are often employed to predict binding interactions with the target kinase.

Detailed structural analysis may involve X-ray crystallography or molecular docking studies to visualize how the compound interacts with p38 MAPK at an atomic level.

Chemical Reactions Analysis

p38 MAPK-IN-2 functions primarily through reversible binding to the ATP-binding site of the p38 MAPK enzyme. The chemical reactions involving this compound include:

  1. Enzyme Inhibition: Upon binding, it prevents ATP from accessing the active site, thereby inhibiting phosphorylation events downstream in the signaling cascade.
  2. Selectivity Profiles: Studies often assess its selectivity against other kinases to ensure minimal off-target effects, which can be evaluated using biochemical assays involving a panel of kinases.

The effectiveness of p38 MAPK-IN-2 can be quantified through dose-response curves in cellular assays that measure downstream signaling effects.

Mechanism of Action

The mechanism of action of p38 MAPK-IN-2 involves:

  1. Binding Affinity: The compound binds competitively to the ATP-binding site on p38 MAPK, altering its conformation and preventing phosphorylation of target substrates.
  2. Downstream Effects: By inhibiting p38 MAPK activity, there is a reduction in the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, leading to decreased inflammatory responses.
  3. Impact on Cellular Functions: This inhibition can affect various cellular processes including apoptosis, differentiation, and stress responses, making it a valuable tool in studying inflammation and related diseases.
Physical and Chemical Properties Analysis

Key physical and chemical properties of p38 MAPK-IN-2 include:

  • Molecular Weight: Typically within a range suitable for drug-like properties (around 300-500 Da).
  • Solubility: Often assessed in various solvents; high solubility in aqueous media is preferred for biological applications.
  • Stability: Evaluated under physiological conditions to ensure it remains effective over time without significant degradation.
  • LogP Value: Indicates lipophilicity; an optimal LogP value enhances cellular permeability while minimizing toxicity.

These properties are crucial for determining the bioavailability and pharmacokinetics of the compound.

Applications

p38 MAPK-IN-2 has several scientific applications:

  1. Therapeutic Development: It serves as a lead compound in developing treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease by modulating cytokine production.
  2. Viral Infections: Research indicates its potential role in inhibiting viral replication mechanisms, particularly for viruses like severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), where it supports viral RNA synthesis without affecting initial infection stages.
  3. Research Tool: As a selective inhibitor, it is utilized in laboratory settings to dissect the role of p38 MAPK in various cellular processes and disease models.
Introduction to p38 MAPK Signaling Pathway and Therapeutic Targeting

p38 MAPK Isoforms: Structural and Functional Diversity

The p38 MAPK family comprises four distinct isoforms—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/SAPK3), and p38δ (MAPK13/SAPK4)—encoded by separate genes and exhibiting approximately 60% amino acid sequence identity. These isoforms display divergent expression patterns, substrate specificities, and inhibitor sensitivities, creating a complex signaling network [6] [10].

Structurally, all isoforms share a conserved kinase domain with a characteristic Thr-Gly-Tyr (TGY) dual phosphorylation motif in the activation loop. However, variations in the ATP-binding pocket and surface residues confer functional specialization:

  • p38α: Ubiquitously expressed and predominant in immune cells (macrophages, neutrophils, T cells); highest sensitivity to pyridinyl imidazole inhibitors (e.g., SB203580)
  • p38β: Structurally similar to p38α (75% homology) but with limited distribution; co-expressed with p38α in endothelial cells
  • p38γ: Primarily localized to skeletal muscle; involved in metabolic regulation
  • p38δ: Enriched in exocrine glands, kidneys, and lungs; regulates differentiation and keratinocyte function [6] [10]

Table 1: Functional Characteristics of p38 MAPK Isoforms

IsoformGeneTissue DistributionKey FunctionsSensitivity to SB203580
p38αMAPK14Ubiquitous (high in immune cells)Inflammation, stress response, apoptosisHigh
p38βMAPK11Endothelium, nervous systemCytokine production, endothelial activationModerate
p38γMAPK12Skeletal muscle, heartGlucose metabolism, muscle differentiationLow
p38δMAPK13Exocrine glands, lungs, kidneysEpithelial differentiation, keratinocyte functionLow

Functional divergence is evidenced by knockout studies: p38α deficiency is embryonically lethal due to placental defects, while p38γ/δ knockout mice display impaired neutrophil migration and compromised innate immunity [10]. Isoform-specific substrates include transcription factors (ATF2, CHOP), kinases (MSK1/2, MK2/3), and cytoskeletal regulators (Hsp27). This diversity necessitates selective therapeutic targeting strategies to avoid off-isoform effects.

Role of p38 MAPK in Cellular Stress Responses and Inflammation

The p38 MAPK pathway functions as a master cellular sensor for environmental and physiological stressors. Activation occurs through a canonical three-tier kinase cascade: MAP3Ks (e.g., TAK1, ASK1) phosphorylate and activate MKK3/6, which in turn phosphorylate the TGY motif of p38 isoforms. This leads to conformational changes enabling substrate recognition and kinase activity [6] [9].

Key activators of p38 signaling include:

  • Pro-inflammatory cytokines: TNF-α, IL-1β, IL-6
  • Pathogen-associated molecular patterns (PAMPs): LPS, peptidoglycans via TLR engagement
  • Physical stressors: Osmotic shock, UV radiation, reactive oxygen species (ROS)
  • Chemotherapeutic agents: Cisplatin, doxorubicin, paclitaxel [1] [6]

Once activated, p38 MAPK orchestrates inflammatory responses through multiple mechanisms:

  • Transcriptional regulation: Phosphorylation of transcription factors (ATF-2, C/EBP homologous protein, MEF2) enhances their ability to drive expression of pro-inflammatory mediators like COX-2, iNOS, and IL-8.
  • Post-transcriptional mRNA stabilization: Via phosphorylation of RNA-binding proteins (e.g., tristetraprolin, HuR) that bind AU-rich elements (AREs) in the 3'-UTRs of cytokine mRNAs.
  • Translational control: Phosphorylation of MNK1/2 regulates eIF4E-dependent translation initiation of inflammatory transcripts.
  • Cytoskeletal remodeling: Phosphorylation of MAPKAPK2 (MK2) leads to HSP27 activation, influencing actin polymerization and cell migration [5] [8] [9].

Table 2: Stress Activators and Downstream Effects of p38 MAPK Signaling

Activator CategorySpecific StimuliKey Downstream EffectsPathological Relevance
CytokinesTNF-α, IL-1β, IL-18Increased COX-2, MMPs, IL-6 productionRheumatoid arthritis, Crohn's disease
PAMPs/DAMPsLPS, HMGB1, AGEsTNF-α, IL-1β, IL-23 releaseSepsis, inflammatory arthritis
Physical StressUV radiation, osmotic shockApoptosis, cell cycle arrestTissue damage, ischemic injury
ChemotherapyCisplatin, doxorubicinp53 activation, survival pathwaysCancer chemoresistance

In pathological contexts like rheumatoid arthritis and cancer, constitutive p38 activation creates self-amplifying inflammatory loops. For example, in triple-negative breast cancer, p38 signaling promotes cancer cell plasticity, epithelial-mesenchymal transition (EMT), and resistance to taxanes and anthracyclines by enhancing survival pathways and DNA damage repair [1] [4]. Similarly, in synovial fibroblasts from arthritis patients, p38 drives neutrophil extracellular trap (NET) formation and IL-6 production, perpetuating joint destruction [3].

Rationale for Targeting p38 MAPK in Disease Pathogenesis

The centrality of p38 MAPK in inflammation and stress response pathways positions it as a compelling therapeutic target for diverse conditions:

  • Inflammatory arthritis: Regulates synoviocyte activation, osteoclast differentiation, and pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6, IL-17)
  • Oncologic applications: Mediates tumor survival, metastasis, and therapeutic resistance in breast, ovarian, and hematologic cancers
  • Neurodegeneration: Modulates microglial activation and tau phosphorylation in Alzheimer's models
  • Cardiovascular disease: Implicated in cardiac hypertrophy and atherosclerosis [1] [4] [8]

Despite strong preclinical validation, first-generation p38α/β inhibitors (e.g., pamapimod, losmapimod) demonstrated limited clinical efficacy due to:

  • Compensatory pathway activation: Feedback loops through JNK, ERK, or PI3K pathways
  • Tachyphylaxis: Transient suppression followed by rebound hyperactivation
  • Off-target toxicity: Hepatotoxicity and CNS side effects from broad p38 inhibition
  • Isoform non-selectivity: Inhibition of both p38α (pro-inflammatory) and p38β (protective) isoforms [8] [10]

These limitations catalyzed a paradigm shift toward downstream targeting strategies. The p38-MK2 signaling axis emerged as a particularly promising node because:

  • MK2 accounts for >80% of p38α's pro-inflammatory effects via mRNA stabilization
  • MK2-knockout mice show reduced inflammation without developmental defects
  • MK2 inhibitors avoid disrupting p38's tumor-suppressive functions (e.g., p53 activation)
  • The MK2 ATP-binding pocket is structurally distinct, enabling selective inhibition [5] [9] [10]

Table 3: Therapeutic Targeting Strategies in p38 Pathway

Targeting ApproachRepresentative AgentsAdvantagesLimitations
p38α/β ATP-competitiveSB203580, Pamapimod, PH-797804Broad anti-inflammatory effectsToxicity, tachyphylaxis, pathway rebound
p38 substrate-selectiveDisruptors of TAB1:p38α interactionReduced off-target effectsLimited potency, complex screening
MK2 ATP-competitivep38 MAPK-IN-2, MMI-0100Specific blockade of mRNA stabilization, lower toxicityPotential compensatory MK3 activation
Protein-protein disruptorsPeptides blocking p38:MK2 interactionHigh specificityPharmacokinetic challenges

p38 MAPK-IN-2 exemplifies this next-generation approach as a selective MK2 inhibitor that disrupts the p38-MK2 signaling axis. By binding MK2's ATP pocket, it prevents phosphorylation of downstream effectors like TTP and HSP27, thereby suppressing cytokine production at the post-transcriptional level without globally inhibiting p38's diverse functions. This confers theoretical advantages in avoiding the pitfalls of direct p38 inhibitors [5] [9] [10]. Preclinical studies demonstrate that MK2 inhibition effectively blocks TNF-α, IL-6, and MMP production in synovial fibroblasts and cancer cells while restoring chemosensitivity in therapy-resistant malignancies. The compound thus represents a refined chemical tool to dissect the therapeutic potential of this pathway node.

Properties

Product Name

p38 MAPK-IN-2

IUPAC Name

1-[4-[3-(4-chloro-2-fluorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone

Molecular Formula

C20H19ClFN5O2

Molecular Weight

415.8 g/mol

InChI

InChI=1S/C20H19ClFN5O2/c21-13-1-2-14(15(22)9-13)20-18(16-3-6-23-11-24-16)19(25-26-20)12-4-7-27(8-5-12)17(29)10-28/h1-3,6,9,11-12,28H,4-5,7-8,10H2,(H,25,26)

InChI Key

IGGNAIYXGIUMQZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=C(C(=NN2)C3=C(C=C(C=C3)Cl)F)C4=NC=NC=C4)C(=O)CO

Canonical SMILES

C1CN(CCC1C2=C(C(=NN2)C3=C(C=C(C=C3)Cl)F)C4=NC=NC=C4)C(=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.